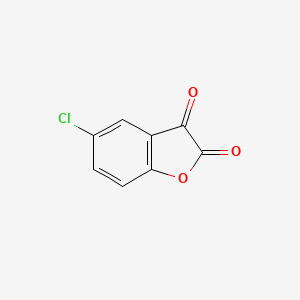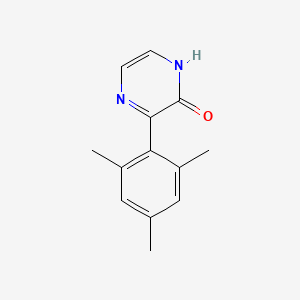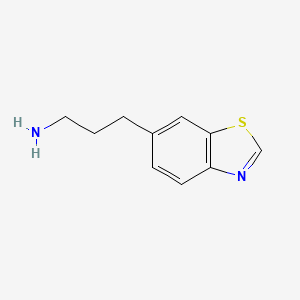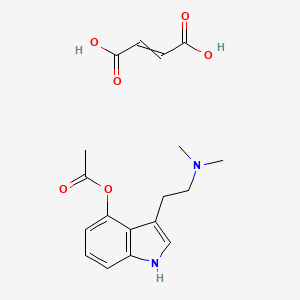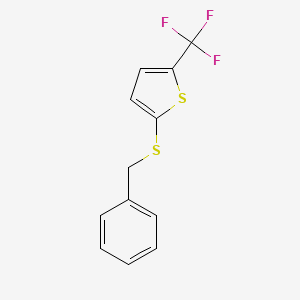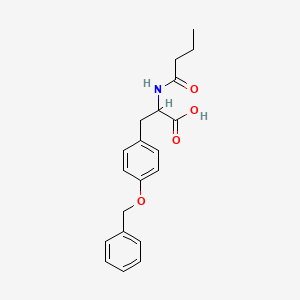
2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butanoylamino group and a phenylmethoxyphenyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid can be achieved through a multi-step process involving the following key steps:
-
Formation of the Butanoylamino Group: : The initial step involves the reaction of butanoic acid with an amine to form the butanoylamino group. This reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions.
-
Introduction of the Phenylmethoxyphenyl Group: : The next step involves the introduction of the phenylmethoxyphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting a suitable phenylmethoxyphenyl halide with the intermediate formed in the previous step.
-
Formation of the Propanoic Acid Backbone: : The final step involves the formation of the propanoic acid backbone through a series of condensation and hydrolysis reactions. This step may require the use of strong acids or bases to achieve the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and can be used to scale up the synthesis process.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylmethoxy halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylmethoxy derivatives.
科学的研究の応用
2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its structural similarity to biologically active molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate various cellular processes.
類似化合物との比較
Similar Compounds
- 2-(Butanoylamino)-3-(4-methoxyphenyl)propanoic acid
- 2-(Butanoylamino)-3-(4-phenylphenyl)propanoic acid
- 2-(Butanoylamino)-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
2-(Butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H23NO4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-(butanoylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-2-6-19(22)21-18(20(23)24)13-15-9-11-17(12-10-15)25-14-16-7-4-3-5-8-16/h3-5,7-12,18H,2,6,13-14H2,1H3,(H,21,22)(H,23,24) |
InChIキー |
WSVWDDCYQOYKQN-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



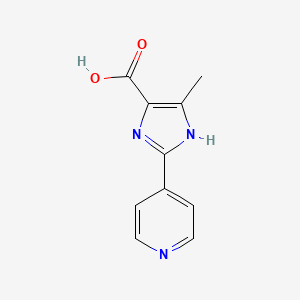

![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)

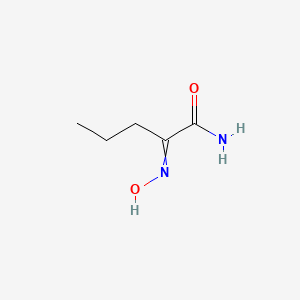
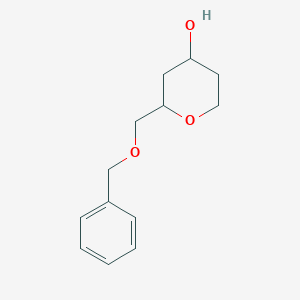
![Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
![5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13702955.png)
